

# Addressing acquired resistance to TNO155 combination therapy

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: TNO155 Combination Therapy

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to **TNO155** combination therapy.

### Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to a **TNO155** combination therapy, is showing signs of acquired resistance. What are the common underlying mechanisms?

A1: Acquired resistance to **TNO155** combination therapies often involves the reactivation of the MAPK signaling pathway.[1][2][3][4][5] Common mechanisms include:

- Bypass Signaling: Activation of alternative Receptor Tyrosine Kinases (RTKs) can circumvent SHP2 inhibition and reactivate downstream signaling. For instance, amplification of MET or HER2 (ERBB2) has been observed as a resistance mechanism to EGFR tyrosine kinase inhibitors (TKIs), and TNO155 is expected to overcome this.[6][7]
- Secondary Mutations: The acquisition of new mutations in the target protein or other downstream effectors can confer resistance. For example, in the context of EGFR-mutant

#### Troubleshooting & Optimization





non-small cell lung cancer (NSCLC), secondary EGFR mutations like T790M and C797S can arise.[6]

- RAS-MAPK Pathway Alterations: Additional alterations within the RAS-MAPK pathway can lead to resistance. This has been observed in lorlatinib-resistant neuroblastoma cells, which can be re-sensitized by combining lorlatinib with **TNO155**.[1][2][8]
- Feedback Reactivation: In some cancers, such as BRAF V600E-mutant colorectal cancer, intrinsic resistance to BRAF and MEK inhibitors is driven by EGFR-mediated feedback reactivation of the MAPK pathway. TNO155 can help overcome this by blocking this feedback loop.[6][7]

Q2: How can I experimentally confirm the mechanism of resistance in my resistant cell lines?

A2: To investigate the mechanism of resistance, a multi-pronged approach is recommended:

- Phospho-proteomics Analysis: Use techniques like mass spectrometry to identify changes in protein phosphorylation, particularly of key signaling nodes like ERK, MEK, AKT, and various RTKs.[3] This can reveal pathway reactivation.
- Western Blotting: A more targeted approach to confirm the findings from proteomics. Probe for phosphorylated and total levels of key proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, ERK, p-AKT, AKT, p-MET, MET).[9]
- Next-Generation Sequencing (NGS): Perform whole-exome or targeted sequencing to identify potential secondary mutations in genes like EGFR, KRAS, BRAF, or other components of the signaling network.[2]
- Cell Viability Assays: Test the sensitivity of your resistant cells to a panel of inhibitors targeting alternative pathways (e.g., MET inhibitors, FGFR inhibitors) to identify potential bypass tracks.

Q3: What are the potential strategies to overcome acquired resistance to a **TNO155** combination therapy?

A3: The primary strategy to overcome acquired resistance is to add another targeted agent to the combination therapy based on the identified resistance mechanism.



- For MAPK Pathway Reactivation: Consider adding a MEK inhibitor (e.g., trametinib) to the **TNO155** combination.[6]
- For RTK Bypass Signaling: If a specific RTK like MET is upregulated, the addition of a MET inhibitor can restore sensitivity.
- For Cell Cycle Dysregulation: In cases where resistance is associated with cell cycle progression, combining TNO155 with a CDK4/6 inhibitor (e.g., ribociclib) has shown promise in preclinical models.[6][10][11]
- In ALK-driven Neuroblastoma: For resistance to ALK inhibitors, combining them with
   TNO155 can re-sensitize cells to the ALK inhibitor.[1][2][3][5][8]

### **Troubleshooting Guides**

Issue 1: Decreased efficacy of TNO155 + EGFR inhibitor (e.g., Nazartinib, Osimertinib) in EGFR-mutant NSCLC cells.



| Potential Cause                           | Troubleshooting Steps                                                                                                                                                                                                             | Expected Outcome                                                                                  |  |
|-------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|--|
| Secondary EGFR mutations<br>(T790M/C797S) | 1. Sequence the EGFR gene in resistant cells.[6] 2. Test the sensitivity of resistant cells to third-generation EGFR inhibitors.                                                                                                  | Identification of specific resistance mutations.                                                  |  |
| MET Amplification                         | 1. Perform FISH or qPCR to assess MET gene copy number. 2. Analyze MET protein expression and phosphorylation by Western blot.[6] 3. Treat resistant cells with a combination of TNO155, the EGFR inhibitor, and a MET inhibitor. | Confirmation of MET-driven resistance and restoration of sensitivity with the triple combination. |  |
| MAPK Pathway Reactivation                 | Assess p-ERK and p-MEK levels by Western blot. 2. Add a MEK inhibitor to the TNO155 + EGFR inhibitor combination.  [6]                                                                                                            | Sustained ERK inhibition and restored anti-proliferative effect.                                  |  |

Issue 2: Acquired resistance to TNO155 + ALK inhibitor (e.g., Lorlatinib) in ALK-mutant neuroblastoma cells.



| Potential Cause                | Troubleshooting Steps                                                                                                                                                                                 | Expected Outcome                                                                                  |  |
|--------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|--|
| Aberrant RAS-MAPK Signaling    | 1. Perform RAS-GTP pulldown assays to measure active RAS levels.[2] 2. Analyze p-ERK and p-MEK levels by Western blot.[1][8] 3. Increase the concentration of TNO155 or combine with a MEK inhibitor. | Confirmation of MAPK pathway hyperactivation and restoration of sensitivity to the ALK inhibitor. |  |
| Additional Genetic Alterations | 1. Perform whole-genome or whole-exome sequencing of resistant clones.[2]                                                                                                                             | Identification of novel mutations that may confer resistance.                                     |  |

### **Data Presentation**

Table 1: Efficacy of TNO155 in Overcoming Acquired Resistance to EGFR Inhibitors



| Cell Line                   | EGFR Status                   | Resistance<br>Mechanism     | Treatment  | IC50 (μM) |
|-----------------------------|-------------------------------|-----------------------------|------------|-----------|
| PC-9                        | EGFR ex19del                  | -                           | Erlotinib  | 0.00498   |
| PC-9<br>EGFRT790M/C7<br>97S | EGFR ex19del,<br>T790M, C797S | Secondary<br>EGFR mutations | Erlotinib  | > 1       |
| PC-9                        | EGFR ex19del                  | -                           | Nazartinib | 0.00085   |
| PC-9<br>EGFRT790M/C7<br>97S | EGFR ex19del,<br>T790M, C797S | Secondary<br>EGFR mutations | Nazartinib | > 1       |
| PC-9                        | EGFR ex19del                  | -                           | TNO155     | 1.56      |
| PC-9<br>EGFRT790M/C7<br>97S | EGFR ex19del,<br>T790M, C797S | Secondary<br>EGFR mutations | TNO155     | 1.38      |
| HCC827                      | EGFR ex19del                  | -                           | Nazartinib | 0.00755   |
| HCC827-GR                   | EGFR ex19del                  | MET<br>Amplification        | Nazartinib | > 10      |
| HCC827-GR                   | EGFR ex19del                  | MET<br>Amplification        | TNO155     | 0.042     |

Data synthesized from preclinical studies.[6][9]

Table 2: Synergistic Activity of **TNO155** with ALK Inhibitors in Neuroblastoma

| Cell Line                          | ALK Status                      | Treatment  | IC50 (μM) |
|------------------------------------|---------------------------------|------------|-----------|
| Kelly                              | ALK F1174L                      | Lorlatinib | ~0.1      |
| Kelly-LR (Lorlatinib<br>Resistant) | ALK F1174L                      | Lorlatinib | > 5.0     |
| Kelly-LR (Lorlatinib<br>Resistant) | Lorlatinib + TNO155<br>(0.1 μM) | Lorlatinib | ~0.5      |



Data synthesized from preclinical studies.[2]

## Experimental Protocols Cell Viability Assay

- Seed cells in 96-well plates at a density of 1,000-5,000 cells per well.
- · Allow cells to adhere overnight.
- Treat cells with a serial dilution of the indicated compounds (e.g., **TNO155**, combination partner) for 72 to 144 hours.[6][9]
- Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or alamarBlue.[2]
- Measure luminescence or fluorescence using a plate reader.
- Normalize data to DMSO-treated controls and calculate IC50 values using a non-linear regression model.

#### **Western Blotting**

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Separate 20-40 μg of protein lysate on an SDS-PAGE gel.
- Transfer proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.



#### In Vivo Xenograft Studies

- Implant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[6][8]
- · Monitor tumor growth using calipers.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
- Administer drugs (e.g., **TNO155**, combination partner, vehicle control) via the appropriate route (e.g., oral gavage) and schedule.[8][9]
- Measure tumor volume and body weight regularly.
- At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., Western blotting, immunohistochemistry).[8]

## Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: **TNO155** inhibits SHP2, blocking RAS-MAPK signaling.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combination drug therapy shows promise for a treatment-resistant cancer | EurekAlert! [eurekalert.org]
- 11. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Addressing acquired resistance to TNO155 combination therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2543578#addressing-acquired-resistance-to-tno155combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com